6-Bromobenzofuran-3(2H)-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure 6-Bromobenzofuran-3(2H)-one for its indispensable 6-bromo substitution pattern, which is non-negotiable for synthesizing tricyclic sulfone RORγ modulators (US10273259B2) and Janus kinase inhibitors. This specific regioisomer provides a validated hit fragment for DsbA inhibitor campaigns and offers superior reactivity in Suzuki, Heck, and Sonogashira couplings compared to the 6-chloro analog, ensuring higher-throughput derivatization and reproducible pharmacological results. Using the 5-bromo regioisomer risks synthetic route failure or generating inert compounds.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 201809-69-0
Cat. No. B1519702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzofuran-3(2H)-one
CAS201809-69-0
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C8H5BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
InChIKeyCJEHZCSKQCWMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzofuran-3(2H)-one (CAS: 201809-69-0) for Procurement and Advanced Synthesis


6-Bromobenzofuran-3(2H)-one (CAS: 201809-69-0) is a heterocyclic benzofuranone building block, distinguished by a bromine atom at the 6-position of its bicyclic framework . This compound serves as a crucial intermediate in the synthesis of pharmaceutically relevant molecules, most notably tricyclic sulfones that function as RORγ modulators, as well as precursors to Janus kinase inhibitors targeting autoimmune and oncological disorders .

Critical Selection Criteria for 6-Bromobenzofuran-3(2H)-one Over Generic Analogs


The substitution pattern and halogen identity on the benzofuranone core are not arbitrary; they dictate regioselectivity in cross-coupling reactions and the biological activity of downstream products. Substituting 6-Bromobenzofuran-3(2H)-one with its 5-bromo regioisomer or 6-chloro analog can lead to significantly different electronic properties and steric profiles, which directly impact the binding affinity of final drug candidates [1] . Consequently, using an incorrect or impure analog risks the failure of a synthetic route or the generation of pharmacologically inert compounds, making precise procurement non-negotiable for reproducible research .

Quantitative Differentiation of 6-Bromobenzofuran-3(2H)-one for Scientific Sourcing


Regioselective Utility in Cross-Coupling: 6-Bromo vs. 5-Bromo Isomer

The 6-bromo substitution is essential for accessing specific tricyclic sulfone scaffolds that are active as RORγ modulators, a class of anti-inflammatory agents. The use of the 5-bromo regioisomer (5-bromobenzofuran-3(2H)-one, CAS: 54450-20-3) in the same synthetic sequence would lead to a different tricyclic core with altered binding properties [1] .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Impact on Protein Binding Affinity: 6-Bromo vs. Unsubstituted Benzofuranone Fragment

In a fragment-based drug discovery program targeting the bacterial virulence factor EcDsbA, the fragment 2-(6-bromobenzofuran-3-yl)acetic acid, derived from the 6-bromo core, exhibited a high millimolar binding affinity [1]. This was sufficient to serve as a validated hit for further chemical elaboration, whereas the unsubstituted benzofuranone core would lack the bromine necessary for key hydrophobic interactions observed in the X-ray crystal structure [2].

Fragment-Based Drug Discovery Biophysics Enzyme Inhibition

Reactivity Differentiation: 6-Bromo vs. 6-Chloro Analog in Cross-Coupling

The carbon-halogen bond strength directly influences the efficiency of metal-catalyzed cross-coupling reactions. The C-Br bond in 6-Bromobenzofuran-3(2H)-one has a lower bond dissociation energy than the C-Cl bond in its 6-chloro analog (6-chlorobenzofuran-3(2H)-one, CAS: 3260-78-4), making it significantly more reactive in oxidative addition steps [1]. This allows for milder reaction conditions, potentially leading to higher yields and fewer side products in Suzuki, Heck, or Sonogashira couplings [2].

Palladium Catalysis Bond Dissociation Energy Reaction Optimization

Physical Property Profile: Melting Point and Purity for Solid Handling

The compound is characterized by a defined melting point range, which serves as a key quality indicator for procurement. Reputable vendors report a melting point of 120-130°C and a typical purity specification of ≥98% (HPLC) . This contrasts with analogs like 6-chlorobenzofuran-3(2H)-one, which has a reported melting point of 123-123.5°C [1]. The specific physical form (solid) and defined melting point ensure the compound can be accurately weighed and handled under standard laboratory conditions.

Formulation Analytical Chemistry Quality Control

Validated Application Scenarios for 6-Bromobenzofuran-3(2H)-one


Synthesis of Patent-Protected RORγ Modulators for Autoimmune Research

Researchers developing novel anti-inflammatory agents targeting autoimmune diseases like psoriasis should procure 6-Bromobenzofuran-3(2H)-one as a key reactant. This specific building block is required to synthesize the tricyclic sulfone core described in patent literature (e.g., US10273259B2) for RORγ modulation, an application not accessible using the 5-bromo regioisomer [1] .

Fragment-Based Drug Discovery (FBDD) Targeting Bacterial Virulence

In fragment-based screening campaigns, particularly those targeting the bacterial thiol-disulfide oxidoreductase DsbA, 6-Bromobenzofuran-3(2H)-one serves as an essential validated hit fragment. Its bromine atom is critical for initial binding, as demonstrated in NMR and X-ray crystallography studies showing affinity for the EcDsbA protein, and it provides a synthetic handle for subsequent optimization [2].

Palladium-Catalyzed Cross-Coupling for Library Synthesis

For medicinal chemists building libraries of benzofuran-based compounds, 6-Bromobenzofuran-3(2H)-one is the preferred aryl halide substrate. Its C-Br bond undergoes oxidative addition more readily than its 6-chloro counterpart, enabling more efficient Suzuki, Heck, and Sonogashira couplings under milder conditions. This leads to higher-throughput derivatization and greater success in diversifying the benzofuran scaffold [3].

Synthesis of Janus Kinase (JAK) Inhibitors for Oncology and Immunology

This compound is identified as a precursor in the synthesis of Janus kinase inhibitors, a class of therapeutics for autoimmune diseases and cancers. Its specific 6-bromo substitution pattern is required for constructing the appropriate pharmacophore, ensuring that the final JAK inhibitor possesses the desired selectivity and potency profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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